3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide
Description
3,4,5-Trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring linked via an amide bond to a 1,2-oxazole moiety. The oxazole ring is further substituted with a 4-methylphenyl group at the 5-position. This structural motif combines electron-rich methoxy groups with a heterocyclic system, making it a candidate for diverse biological and material applications. The compound’s synthesis typically involves coupling a 3,4,5-trimethoxybenzoyl chloride derivative with an oxazole-containing amine intermediate, as seen in analogous benzamide syntheses (e.g., ).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-5-7-14(8-6-13)17-11-16(23-28-17)12-22-21(24)15-9-18(25-2)20(27-4)19(10-15)26-3/h5-11H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYCRCWMSIRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Amide Coupling and Oxazole Formation
This approach begins with synthesizing 3,4,5-trimethoxybenzoyl chloride, followed by coupling with 5-(4-methylphenyl)-1,2-oxazol-3-ylmethylamine. The oxazole amine is typically prepared via cyclization of α-amido-β-ketoester intermediates using triphenylphosphine and iodine.
Post-Coupling Cyclization
Alternatively, the oxazole ring is formed after amide bond formation. A propargylamine intermediate coupled with 3,4,5-trimethoxybenzoyl chloride undergoes cyclodehydration under acidic conditions (e.g., sulfuric acid in acetic anhydride) to yield the target compound.
Step-by-Step Synthesis Procedures
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Preparation of 5-(4-Methylphenyl)-1,2-Oxazol-3-ylmethylamine
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Cyclization : Ethyl 3-(4-methylphenyl)-3-oxopropanoate reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h to form the oxazole ester.
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Amination : The ester is reduced using LiAlH in tetrahydrofuran (THF) at 0°C, followed by quenching with aqueous NHCl to isolate the primary amine (yield: 68%).
Amide Coupling
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Reagents : 3,4,5-Trimethoxybenzoyl chloride (1.2 eq), 5-(4-methylphenyl)-1,2-oxazol-3-ylmethylamine (1.0 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.
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Conditions : Stirred at room temperature for 2 h, followed by solvent evaporation and purification via flash chromatography (ethyl acetate/hexane, 1:3). Yield: 74%.
Alternative Method Using HATU
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Reagents : 3,4,5-Trimethoxybenzoic acid (1.0 eq), HATU (1.2 eq), and diisopropylethylamine (2.0 eq) in acetonitrile.
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Conditions : Reacted with the oxazole amine at 25°C for 1 h, yielding the amide (82% after HPLC purification).
Optimization of Reaction Conditions
Coupling Agent Efficiency
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | CHCN | 25°C | 74 | 95 |
| HATU | CHCN | 25°C | 82 | 98 |
| TEA | DMF | 0°C | 65 | 90 |
HATU outperforms pyridine due to enhanced activation of the carboxylic acid, reducing side reactions.
Cyclization Conditions
Cyclodehydration of α-amido-β-ketoester intermediates using sulfuric acid/acetic anhydride (90°C, 30 min) achieves 85% conversion, whereas Lawesson’s reagent for thiazole formation yields only 62%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for HATU-coupled product, compared to 95% for pyridine-based methods.
Comparative Analysis of Methodologies
Yield vs. Scalability
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible anti-cancer , anti-inflammatory , and anti-microbial properties. The oxazole ring enhances its binding affinity to various biological targets, which may lead to the development of novel therapeutic agents.
Mechanism of Action
Research indicates that 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide interacts with several molecular targets. Notably, it has been shown to inhibit enzymes such as:
- Tubulin
- Heat Shock Protein 90 (Hsp90)
- Thioredoxin Reductase (TrxR)
These interactions are crucial for its proposed anti-cancer activity by disrupting cellular processes involved in tumor growth and survival.
Biological Applications
Biochemical Assays
In biological research, this compound is utilized in biochemical assays to study:
- Enzyme Inhibition : Understanding how it inhibits specific enzymes can provide insights into its therapeutic potential.
- Receptor Binding Studies : Investigating its affinity for various receptors helps elucidate its pharmacological profile.
Materials Science
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to act as a building block for advanced materials could lead to innovations in:
- Organic Light Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structure : Retains the 3,4,5-trimethoxybenzamide core but replaces the oxazole-methyl group with a 4-bromophenyl substituent.
- Key Differences: The bromophenyl group enhances lipophilicity (logP ~3.5 vs.
- Synthesis : Prepared via direct coupling of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline ().
2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide
- Structure : Features a 2,3-dimethoxybenzamide core and a 3-methoxyphenyl-substituted oxazole.
- Key Differences :
- Reduced methoxy substitution (2,3 vs. 3,4,5) decreases electron density on the benzamide ring, altering electronic properties and hydrogen-bonding capacity.
- The 3-methoxyphenyl group on the oxazole may enhance steric hindrance compared to the 4-methylphenyl group in the target compound.
- Implications : Lower methoxy content could reduce binding affinity in systems sensitive to electron-donating groups (e.g., kinase inhibitors) ().
Analogues with Heterocyclic Variations
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
- Structure: Replaces the oxazole with a dihydropyridinone ring.
- Key Differences: The dihydropyridinone introduces a keto group, enabling hydrogen-bond acceptor interactions absent in the oxazole analogue.
- Applications : Such modifications are common in medicinal chemistry to optimize metabolic stability ().
LMM5 (Oxadiazole-containing Benzamide)
- Structure : Features a 1,3,4-oxadiazole ring instead of 1,2-oxazole.
- Key Differences :
- Oxadiazoles exhibit higher aromaticity and rigidity than oxazoles, influencing binding kinetics and conformational flexibility.
- The 4-methoxyphenyl substituent on the oxadiazole may confer distinct electronic effects compared to the 4-methylphenyl group.
Analogues with Functional Group Modifications
N-{[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide
- Structure : Replaces the benzamide with a methanesulfonamide group.
- The propenyl group introduces additional steric and electronic effects.
- Structural Insights : Crystallographic studies () reveal distinct packing patterns due to sulfonamide hydrogen bonding, which may influence solid-state stability.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with an oxazole-containing amine derivative. Key steps include:
- Reflux conditions : Use absolute ethanol or acetonitrile as solvents with catalytic glacial acetic acid to promote amide bond formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
- Analytical monitoring : Thin-layer chromatography (TLC) and / NMR spectroscopy track reaction progress and confirm intermediate structures .
Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reactants (1:1 molar ratio of acyl chloride to amine) .
Q. How is structural characterization performed for this compound, and what techniques resolve ambiguities in functional group assignments?
- NMR spectroscopy : NMR identifies methoxy groups (δ 3.7–3.9 ppm) and aromatic protons, while NMR confirms carbonyl (C=O, ~165 ppm) and oxazole ring carbons .
- Mass spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion peak at m/z 463.49 for CHNO) .
- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities, particularly for the oxazole and benzamide moieties .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM to determine IC values .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity, measuring IC via dose-response curves .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50 across cell lines)?
- Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in cytotoxicity assays) to rule out false positives .
- Target engagement studies : Use pull-down assays or surface plasmon resonance (SPR) to confirm direct binding to hypothesized targets (e.g., kinases) .
- Metabolic stability : Test compound stability in liver microsomes to assess if metabolite interference explains variability .
Q. What strategies are employed to elucidate the compound’s mechanism of action in anticancer studies?
- Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics identifies differentially expressed genes/proteins post-treatment .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or topoisomerase II, guided by structural data from X-ray crystallography .
- In vivo models : Xenograft studies in mice validate efficacy, with pharmacokinetic (PK) profiling to correlate plasma concentrations with tumor regression .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Functional group substitutions : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH with -CF) to assess impact on solubility and activity .
- Bioisosteric replacements : Replace the oxazole ring with thiazole or imidazole to evaluate scaffold flexibility .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with biological data .
Q. What advanced analytical methods address challenges in quantifying the compound in complex biological matrices?
Q. How are toxicity and pharmacokinetic (PK) properties assessed during preclinical development?
Q. What strategies mitigate synthetic challenges posed by the compound’s structural complexity?
- Regioselective protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses .
- Flow chemistry : Continuous reactors improve yield in exothermic reactions (e.g., oxazole ring formation) .
- Machine learning : Train models on reaction databases to predict optimal catalysts/solvents for challenging steps .
Q. How can interdisciplinary approaches enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
